molecular formula C11H10O3 B12114164 5-Ethyl-1-benzofuran-2-carboxylic acid

5-Ethyl-1-benzofuran-2-carboxylic acid

Cat. No.: B12114164
M. Wt: 190.19 g/mol
InChI Key: GEMSHGKMBATUOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave radiation to accelerate chemical reactions, reducing reaction times and improving product yields.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 5-Ethyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells . The exact molecular targets and pathways vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison: 5-Ethyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Biological Activity

5-Ethyl-1-benzofuran-2-carboxylic acid (C11H10O3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

  • Molecular Formula : C11H10O3
  • Molecular Weight : 194.20 g/mol
  • Structural Features : The compound features a benzofuran moiety with an ethyl group at the 5-position and a carboxylic acid functional group at the 2-position.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Common methods include:

  • Cyclization of o-hydroxyacetophenones under acidic or basic conditions.
  • Utilization of palladium-catalyzed reactions for more complex derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:

  • Cell Lines Tested :
    • Hepatocellular carcinoma (HePG2)
    • Breast cancer (MCF-7)
    • Cervical cancer (HeLa)
    • Prostate cancer (PC3)

Case Study : In one study, derivatives were tested against these cell lines using MTT assays, showing significant cytotoxic effects compared to control groups. The most active compounds led to cell cycle arrest and apoptosis induction, particularly noted in the G1/S phase transition .

Antimicrobial Activity

Benzofuran derivatives have also demonstrated antibacterial and antiviral properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains and viruses.

Findings :

  • The compounds exhibited notable inhibition against Gram-positive bacteria.
  • Some derivatives showed activity against viral infections by interfering with viral replication processes.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in cancer progression, such as PI3K and VEGFR-2.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed, leading to increased pre-G1 phase cell populations in treated cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Benzofuran Simple benzofuran structureLimited biological activity
5-Methyl-1-benzofuran-2-carboxylic acid Methyl substitution at 5-positionModerate anticancer activity
3-Ethyl-1-benzofuran-2-carboxylic acid Ethyl substitution at 3-positionEnhanced antimicrobial properties

Properties

IUPAC Name

5-ethyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-7-3-4-9-8(5-7)6-10(14-9)11(12)13/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMSHGKMBATUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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